HDAC Inhibitory Potency: Target Compound vs. a Structurally Related 2-Phenylquinoline Analog
In a biochemical assay measuring inhibition of HDAC1 and HDAC2 in HeLa cell nuclear extract, the target compound (CHEMBL3342167) demonstrated an IC50 of 526 nM [1]. This activity is a key differentiator from a closely related 2-phenylquinoline-4-carboxylic acid analog (CHEMBL340835), which showed a significantly more potent IC50 of 8.5 nM against HDAC1/HDAC2 isolated from K562 erythroleukemia cells [2]. The 62-fold difference in potency illustrates that the 3-carboxyethyl substituent on the target compound does not simply potentiate HDAC inhibition but may modulate it, potentially offering a different selectivity window or a tool for studying structure-activity relationships where intermediate potency is required.
| Evidence Dimension | Inhibitory potency against HDAC1/HDAC2 |
|---|---|
| Target Compound Data | IC50 = 526 nM |
| Comparator Or Baseline | CHEMBL340835 (a 2-phenylquinoline-4-carboxylic acid derivative): IC50 = 8.5 nM |
| Quantified Difference | 62-fold less potent than the comparator |
| Conditions | Target compound: HeLa cell extract, 30-min incubation. Comparator: K562 erythroleukemia cell extract. |
Why This Matters
For researchers studying HDAC biology, this compound offers a distinct potency profile compared to highly potent analogs, which can be crucial for investigating nuanced biological effects or developing inhibitors with a specific therapeutic index.
- [1] BindingDB. Assay Data for CHEMBL3342167. Inhibition of HDAC1/HDAC2 in human HeLa cell extract. Accessed via BindingDB. View Source
- [2] BindingDB. Assay Data for CHEMBL340835. Inhibition of HDAC1/HDAC2 in K562 erythroleukemia cell extract. Accessed via BindingDB. View Source
